molecular formula C14H16N4O3S2 B2971863 Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 1203391-40-5

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2971863
CAS No.: 1203391-40-5
M. Wt: 352.43
InChI Key: LDVGBJALEGIMNG-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety can be introduced via a cyclization reaction involving ortho-aminothiophenols and α-haloketones.

    Coupling Reactions: The final step involves coupling the thiazole and benzo[d]thiazole moieties through a carbamate linkage, typically using methyl chloroformate as the coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino-thiazole derivatives, thio-thiazole derivatives.

Scientific Research Applications

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites.

    Modulate Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    Interact with DNA/RNA: It may interact with nucleic acids, leading to the inhibition of DNA/RNA synthesis and function.

Comparison with Similar Compounds

Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxylic acid: Known for its antimicrobial properties.

    2-Aminothiazole: Used as a building block in the synthesis of various pharmaceuticals.

    Thiazole-2-thiol: Known for its antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its complex structure, which allows for diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-21-14(20)18-12-15-8(7-22-12)6-11(19)17-13-16-9-4-2-3-5-10(9)23-13/h7H,2-6H2,1H3,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVGBJALEGIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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